m-Iodohippuric acid

Vue d'ensemble

Description

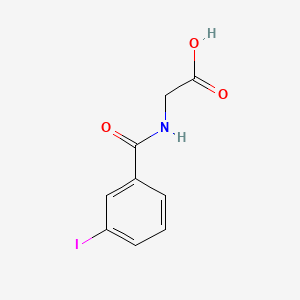

m-Iodohippuric acid, also known as 3-iodohippuric acid, is a derivative of hippuric acid where an iodine atom is substituted at the meta position of the benzene ring. This compound is of significant interest in the field of nuclear medicine due to its potential use as a radiopharmaceutical agent. It is structurally represented by the formula C9H8INO3 and has a molar mass of 305.07 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-iodohippuric acid typically involves the iodination of hippuric acid. One common method is the reaction of hippuric acid with iodine monochloride in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Analyse Des Réactions Chimiques

Types of Reactions: m-Iodohippuric acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in this compound can be substituted by nucleophiles in the presence of suitable catalysts or under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hippuric acid derivatives .

Applications De Recherche Scientifique

Scientific Applications of m-Iodohippuric Acid

This compound, particularly when labeled with radioactive iodine isotopes, serves as a diagnostic radiopharmaceutical in nuclear medicine, primarily for assessing renal function . Its applications stem from its unique properties in the context of isotopic exchange reactions and its behavior within biological systems .

Radioiodinated this compound in Renal Diagnostics

Radioiodinated sodium iodohippurate is used to non-invasively determine renal function, renal blood flow, and urinary tract obstruction . The compound's chemical and thermodynamic characteristics facilitate its use in isotopic exchange reactions, making it suitable for creating radiopharmaceuticals .

Isotopic Exchange Reactions: The iodine in this compound can be replaced with radioiodine isotopes through isotopic exchange reactions . This process is crucial for labeling the compound with radioisotopes such as iodine-125 or iodine-131, which are then used in diagnostic imaging .

Radiochemical Yield Optimization: Research has been conducted to optimize the radiochemical yield of radioiodinated iodohippuric acid isomers. Factors such as temperature, reaction time, and the presence of molten ammonium acetate influence the efficiency of the isotopic exchange reaction . For instance, increasing the amount of ammonium acetate in the reaction can improve the radiochemical yield .

Stability and Preparation: this compound is more stable than its ortho-iodohippuric acid counterpart, making it well-suited for kidney function studies . The compound can be prepared through the reaction of m-iodobenzoyl chloride with glycine, and subsequently labeled with radioactive iodine . The labeling process involves bringing inactive this compound into contact with carrier-free sodium iodide containing radioactive iodine .

Novel Applications in Targeted Imaging and Radiotherapy

This compound has also found use in novel radioiodination reagents for protein radiopharmaceuticals .

Metabolizable Linkages: Researchers have designed radioiodination reagents with metabolizable linkages, such as L-lysine, to liberate this compound . These reagents facilitate the stable attachment of radiolabels to polypeptides in plasma while allowing for the selective release of radiometabolites with rapid urinary excretion in lysosomes .

Renal Metabolism Studies: Studies have investigated the renal metabolism of this compound using novel radioiodination reagents . These studies have shown that HML-conjugated Fab fragments generate this compound as a radiometabolite, leading to lower renal radioactivity levels .

Immunoscintigraphy: this compound is utilized in immunoscintigraphy techniques using metabolizable linkers to enhance the target-selective localization of radioactivity . The radioiodinated HML-protein conjugate is stable in serum but rapidly metabolized in the liver to release this compound, which is then cleared through urinary excretion .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of m-iodohippuric acid in nuclear medicine involves its rapid uptake and clearance by the kidneys. When labeled with radioactive iodine, the compound is injected into the bloodstream and quickly filtered by the renal glomeruli. It is then secreted into the urine, allowing for the assessment of renal function through imaging techniques such as scintigraphy . The molecular targets include renal tubular cells, where the compound is actively transported and excreted .

Comparaison Avec Des Composés Similaires

o-Iodohippuric Acid: An isomer with the iodine atom at the ortho position.

p-Iodohippuric Acid: Another isomer with the iodine atom at the para position.

Uniqueness: m-Iodohippuric acid is unique due to its specific iodine substitution pattern, which affects its chemical reactivity and biological behavior. Its meta position iodine substitution provides distinct pharmacokinetic properties, making it suitable for certain diagnostic applications in nuclear medicine .

Activité Biologique

m-Iodohippuric acid (MIH) is a compound that has garnered attention in the fields of pharmacology and medical imaging due to its unique biological properties, particularly in renal function studies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is an iodinated derivative of hippuric acid, synthesized through the reaction of m-iodobenzoyl chloride with glycine. The synthesis involves a Schotten-Baumann reaction, where m-iodobenzoyl chloride is reacted with glycine in the presence of a base such as sodium hydroxide. The process yields a stable compound that can be labeled with radioactive iodine for various applications in medical imaging and research .

Renal Function and Imaging

One of the primary applications of this compound is in kidney function studies. It acts as a radiotracer that allows for the assessment of renal blood flow and tubular function. Studies have shown that MIH is rapidly excreted by the kidneys, making it an effective agent for evaluating renal perfusion and function .

- Mechanism of Action : Upon administration, this compound is filtered by the glomeruli and secreted by the renal tubules. Its rapid urinary excretion is attributed to its structure, which allows it to be efficiently processed by renal cells .

Case Studies and Research Findings

- Biodistribution Studies : Research involving biodistribution studies in mice demonstrated that MIH conjugated Fab fragments showed significantly lower renal radioactivity levels compared to other labeled compounds. This suggests that MIH's rapid release from antibody fragments minimizes renal accumulation, enhancing imaging quality .

- Subcellular Distribution : In studies examining subcellular distribution, it was observed that MIH predominantly localized in the membrane fractions of renal cells shortly after injection, indicating its effective cellular uptake and processing .

- Urinary Excretion Profiles : Analyses of murine urine post-injection revealed a distinct peak corresponding to this compound, confirming its rapid metabolism and excretion .

Data Tables

Applications in Medical Imaging

The use of this compound extends beyond basic research; it plays a crucial role in clinical settings for kidney imaging. Its labeling with radioactive iodine allows for non-invasive assessments of kidney function through techniques such as scintigraphy. The stability of MIH compared to other iodinated compounds makes it particularly advantageous for prolonged imaging sessions .

Propriétés

IUPAC Name |

2-[(3-iodobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVYCLGHWPODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200400 | |

| Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-94-4 | |

| Record name | N-(3-Iodobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52386-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid, m-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052386944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.